2-(3,4-Dichlorophenyl)acetyl chloride
Overview
Description
2-(3,4-Dichlorophenyl)acetyl chloride is an organic compound with the molecular formula C8H5Cl3O. It is a derivative of acetyl chloride where the acetyl group is substituted with a 3,4-dichlorophenyl group. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)acetyl chloride can be synthesized through various methods. One common method involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid is converted into the corresponding acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3,4-dichlorophenylacetic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acyl chlorides.
Oxalyl Chloride (COCl)2: Another reagent for the formation of acyl chlorides.
Lithium Aluminum Hydride (LiAlH4): A strong reducing agent for converting acyl chlorides to alcohols.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
3,4-Dichlorophenylacetic Acid: Formed by hydrolysis.
Scientific Research Applications
2-(3,4-Dichlorophenyl)acetyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dichlorophenyl)acetyl chloride: Similar in structure but with different chlorine substitution pattern.
(3,4-Dichlorophenyl)acetyl chloride: Another closely related compound with similar reactivity.
2-(3,4-Dimethoxyphenyl)acetyl chloride: Contains methoxy groups instead of chlorine atoms.
Uniqueness
2-(3,4-Dichlorophenyl)acetyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of compounds where the 3,4-dichlorophenyl moiety is desired .
Biological Activity
2-(3,4-Dichlorophenyl)acetyl chloride (CAS No. 6831-55-6) is a chemical compound that has garnered attention for its potential biological activities. This compound is characterized by its electrophilic nature, which allows it to interact with various biomolecules, leading to significant biochemical and pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a dichlorophenyl group attached to an acetyl chloride moiety. Its molecular formula is , and it has been classified under various chemical categories due to its reactivity and potential applications in medicinal chemistry.
The biological activity of this compound primarily stems from its ability to act as an electrophile. This allows it to form covalent bonds with nucleophilic sites on enzymes and other biomolecules, potentially altering their activity. The compound has been shown to interact with several key enzymes involved in metabolic pathways, influencing cellular functions such as:
- Enzyme Inhibition : It can inhibit enzymes like acetylcholinesterase (AChE), which plays a crucial role in neurotransmitter regulation.
- Cell Signaling Modulation : It may affect various signaling pathways by modifying protein interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, and K. pneumoniae .
- Comparison with Antibiotics : Its potency was comparable to standard antibiotics like ceftriaxone, with inhibition zones measuring up to 30 mm against certain bacteria .
Anti-inflammatory Effects
The compound also possesses anti-inflammatory properties. It has been investigated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
- IC50 Values : Preliminary results indicated that certain derivatives of this compound suppressed COX activity with IC50 values similar to known anti-inflammatory drugs .
Anticancer Potential
There is emerging evidence supporting the anticancer activity of this compound:
- Cell Viability Studies : In studies involving MCF-7 breast cancer cells, treatment with the compound led to significant reductions in cell viability and alterations in cell cycle progression .
- Mechanisms of Action : The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
-
Antibacterial Activity Study :
- Conducted on various bacterial strains.
- Results indicated a strong correlation between compound concentration and antibacterial efficacy.
- Table summarizing results:
Bacterial Strain MIC (µg/mL) Inhibition Zone (mm) E. faecalis 40 29 P. aeruginosa 50 24 S. typhi 45 30 K. pneumoniae 50 19 -
Anti-inflammatory Effects :
- Evaluated through COX enzyme inhibition assays.
- Results showed promising inhibitory effects compared to standard drugs.
-
Anticancer Activity :
- Investigated in vitro on MCF-7 cells.
- Findings indicated significant apoptosis induction and cell cycle arrest at specific phases.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJURHKDGQSBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374192 | |
Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6831-55-6 | |
Record name | 2-(3,4-dichlorophenyl)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00374192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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